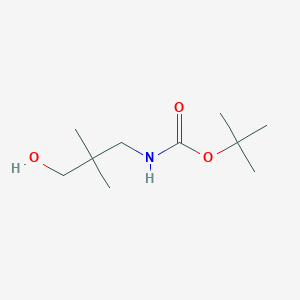

3-(Boc-amino)-2,2-dimethyl-1-propanol

Description

Role of the Boc Group in Amine Protection

The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most prevalent protecting groups for amines in organic synthesis. jk-sci.comrsc.org It converts a nucleophilic amine into a non-nucleophilic carbamate, effectively shielding it from a wide range of reaction conditions. organic-chemistry.org

The popularity of the Boc group stems from its distinct stability profile. It is robustly resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation conditions. rsc.orgtotal-synthesis.com This stability makes it compatible with a wide array of synthetic transformations.

Crucially, the Boc group is labile under acidic conditions. total-synthesis.comwikipedia.org This acid sensitivity is the cornerstone of its use in orthogonal protection strategies . Orthogonal protection is a powerful concept in multi-step synthesis where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. organic-chemistry.orgfiveable.me This allows for the sequential unmasking and reaction of different functional groups within the same molecule. fiveable.me

The Boc group is a key component of several orthogonal schemes, particularly in peptide synthesis. biosynth.com It can be used in conjunction with other common amine protecting groups that are cleaved under different conditions. total-synthesis.com

Table 1: Orthogonal Deprotection of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) total-synthesis.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂) total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (Pd) total-synthesis.com |

Protection: The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). jk-sci.comcommonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. commonorganicchemistry.comcommonorganicchemistry.com This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. jk-sci.comcommonorganicchemistry.com This unstable leaving group subsequently decomposes into carbon dioxide gas and tert-butoxide, which abstracts a proton from the newly formed ammonium (B1175870) salt to yield the neutral Boc-protected amine and tert-butanol. jk-sci.comcommonorganicchemistry.com

Deprotection: The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727). jk-sci.comwikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. jk-sci.comtotal-synthesis.com This is followed by the fragmentation of the protonated carbamate, which generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. jk-sci.comtotal-synthesis.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and furnishing the free amine. jk-sci.comtotal-synthesis.com The tert-butyl cation is typically scavenged by reacting with the counter-ion or deprotonating to form isobutene gas. total-synthesis.com

Overview of 3-(Boc-amino)-2,2-dimethyl-1-propanol as a Key Synthetic Intermediate

Within the family of N-protected amino alcohols, this compound is a particularly useful building block. It combines the protective features of the Boc group with a specific carbon skeleton that imparts unique structural properties.

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 184357-44-6 cookechem.com |

| Molecular Formula | C₁₀H₂₁NO₃ cookechem.com |

| Molecular Weight | 203.28 g/mol cookechem.com |

The structure of this compound is characterized by three key features that dictate its chemical behavior:

The Boc-Protected Amine: As discussed, this group renders the nitrogen atom non-nucleophilic and stable to a variety of reagents, allowing for selective chemistry to be performed at the hydroxyl group.

The Primary Alcohol: The terminal -CH₂OH group is a reactive site available for a range of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

The Gem-Dimethyl Group: The two methyl groups on the carbon atom at position 2 (the C2 position) create a neopentyl-like structure. This substitution introduces significant steric hindrance around the C2 and C3 positions. This steric bulk can influence the molecule's conformational preferences and can direct the stereochemical outcome of reactions at adjacent centers.

To appreciate the unique utility of this compound, it is useful to compare it with a simpler, related analogue: 3-(Boc-amino)-1-propanol.

Table 3: Comparison of Boc-Protected Amino Alcohols

| Feature | This compound | 3-(Boc-amino)-1-propanol |

| Structure | Contains a gem-dimethyl group at the C2 position. | Linear C3 chain. |

| Steric Hindrance | Significant steric bulk around the C2-C3 bond. | Less sterically hindered. |

| Conformational Rigidity | The bulky groups restrict bond rotation, leading to a more defined conformation. | More conformationally flexible. |

| Synthetic Applications | Useful for introducing sterically demanding, conformationally restricted units into larger molecules. Can be used as a chiral auxiliary or to influence the stereochemistry of subsequent reactions. | A general-purpose bifunctional linker or building block for introducing an aminopropyl moiety. chemicalbook.com |

The primary difference lies in the presence of the gem-dimethyl group. ontosight.aisigmaaldrich.com While 3-(Boc-amino)-1-propanol serves as a straightforward bifunctional linker, the 2,2-dimethyl substitution in the title compound provides a tool for chemists to introduce steric bulk and conformational constraint. This can be highly valuable in the design of peptidomimetics, enzyme inhibitors, or other biologically active molecules where a specific three-dimensional shape is critical for function.

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGZYWRVWZUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611754 | |

| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184357-44-6 | |

| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Boc Amino 2,2 Dimethyl 1 Propanol and Its Precursors

Boc-Protection of 3-Amino-2,2-dimethyl-1-propanol (B14825)

The protection of the primary amine in 3-amino-2,2-dimethyl-1-propanol is most commonly achieved by introducing the tert-butoxycarbonyl (Boc) group. This protecting group is favored in organic synthesis due to its stability in a wide range of reaction conditions, including exposure to most bases and nucleophiles, and its straightforward removal under moderately acidic conditions. fishersci.de The resulting carbamate, 3-(Boc-amino)-2,2-dimethyl-1-propanol, is an essential intermediate in the synthesis of various complex molecules.

Classical Boc-Protection Strategies using Boc₂O

The most prevalent and classical method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). fishersci.debiosynth.com This reagent reacts with the primary amine of 3-amino-2,2-dimethyl-1-propanol to form the corresponding N-Boc derivative. The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride. This process is highly efficient, generally providing high yields and clean conversions with byproducts (tert-butanol and carbon dioxide) that are typically easy to remove. a2bchem.com

The general reaction scheme is as follows: 3-Amino-2,2-dimethyl-1-propanol + (Boc)₂O → this compound

This transformation is versatile and can be performed under various conditions, which are selected based on the substrate's solubility and the desired reaction rate.

The reaction conditions for Boc-protection are known for their flexibility, allowing for adaptation to various laboratory and industrial settings. biosynth.com The choice of solvent and base is critical for optimizing the reaction's efficiency, yield, and purity of the final product.

A variety of solvent systems have been successfully employed for the Boc-protection of primary amines. Common choices include aprotic solvents like tetrahydrofuran (THF) and acetonitrile, or protic solvents like methanol (B129727). biosynth.coma2bchem.com Biphasic systems, such as chloroform-water or dioxane-water mixtures, are also frequently used, particularly when an inorganic base is employed. biosynth.comorganic-chemistry.org In a move towards more environmentally benign processes, catalyst-free N-tert-butoxycarbonylation in water or water-acetone mixtures has been shown to be a simple and efficient protocol, yielding the desired monocarbamate in excellent yields with short reaction times. masterorganicchemistry.com

The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct formed during the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), or inorganic bases such as sodium bicarbonate (NaHCO₃) and sodium hydroxide (NaOH). biosynth.coma2bchem.comorganic-chemistry.org The reaction is generally carried out at room temperature or with moderate heating to around 40°C to achieve a high conversion rate. biosynth.com

The table below summarizes various solvent and base combinations used in classical Boc-protection strategies.

| Solvent System | Base | Typical Temperature | Key Characteristics |

| Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temperature | Standard anhydrous condition, good for water-sensitive substrates. a2bchem.com |

| Acetonitrile | 4-Dimethylaminopyridine (DMAP) | Room Temperature | DMAP can act as a catalyst, accelerating the reaction. fishersci.de |

| Dioxane / Water | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Room Temperature | Common method for amino acids and water-soluble amines. biosynth.comorganic-chemistry.org |

| Methanol | None or Triethylamine (TEA) | Room Temperature - 50°C | For amines with higher nucleophilicity, a base may not be required. organic-chemistry.org |

| Water / Acetone | None (Catalyst-free) | Room Temperature | An eco-friendly ("green") approach with high yields and selectivity for mono-protection. masterorganicchemistry.com |

| Chloroform / Water | Sodium Bicarbonate (NaHCO₃) | Reflux | Biphasic system that facilitates product separation. biosynth.com |

Role of Bases (e.g., Et₃N) in Reaction Efficiency

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine is a common and crucial step in multi-step organic synthesis. nih.govrsc.org This reaction is frequently carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk The choice of base can significantly impact the reaction's efficiency and yield.

Triethylamine (Et₃N) is a widely used organic base in these reactions. nih.govtandfonline.comgoogle.com Its primary role is to act as a proton scavenger. During the reaction between the amine and Boc₂O, a proton is released. Et₃N neutralizes this acidic proton, driving the reaction forward and preventing the protonation of the starting amine, which would render it unreactive. In some cases, the presence of a base like triethylamine is essential for the reaction to proceed to completion. For instance, in a tandem direct reductive amination and N-Boc protection procedure, the presence of Et₃N during the reduction of the imine intermediate was found to be necessary to obtain the desired N-Boc-amine as the sole product. nih.gov

The selection of the base and solvent system is critical for optimizing the reaction conditions. For example, the Boc protection of aminoglycosides has been successfully achieved using a mixture of water, methanol, and triethylamine. chemspider.com This highlights the versatility of triethylamine in various solvent systems.

Below is a table summarizing the role of bases in Boc protection reactions:

Emerging Methodologies for Chemoselective N-Boc Protection

While traditional methods for N-Boc protection are effective, there is a continuous drive towards developing more efficient, selective, and environmentally friendly procedures.

In recent years, various catalytic systems have been developed to promote the chemoselective N-tert-butyloxycarbonylation of amines. These methods often offer advantages in terms of reaction rates, yields, and catalyst reusability.

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the electrophilic activation of di-tert-butyl dicarbonate through hydrogen bond formation. organic-chemistry.org Deep eutectic solvents (DESs), which are analogues of ionic liquids, also provide a green and practical medium for chemoselective N-Boc protection. researchgate.net

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can act as both a solvent and a catalyst for the simple and efficient chemoselective mono-N-Boc protection of various amines. organic-chemistry.org This method is notable for the absence of competitive side reactions, and the catalyst can be readily recycled. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This solid-supported catalyst is highly efficient, inexpensive, and reusable for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org

Other catalytic systems that have been successfully employed include sulfonated reduced graphene oxide, guanidine hydrochloride, and lithium hydroxide monohydrate. thieme-connect.comresearchgate.netresearchgate.net

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). tandfonline.com However, Boc₂O has some drawbacks, including its low melting point and instability, which can lead to pressure buildup in storage containers. tandfonline.com This has prompted the development of alternative, more stable Boc-protecting reagents.

One such reagent is tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) . This crystalline solid is more stable than Boc₂O and reacts with amines at room temperature in the presence of a base to give N-Boc derivatives in good yields and purity, without racemization. tandfonline.com

Another class of novel reagents includes Boc-DMT and stable Boc-benzotriazoles . These reagents have been shown to be effective for the introduction of the Boc group into various amines, including amino acids, in good yields, often in aqueous media. organic-chemistry.org

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are critical steps to ensure the purity of the final product. For Boc-protected compounds like this compound, various techniques are employed.

Chromatographic Methods

Column chromatography over silica gel is a very common and effective method for purifying Boc-protected amines and their precursors. chemspider.combeilstein-journals.org The choice of eluent system is crucial for achieving good separation. A common solvent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate (B1210297). beilstein-journals.org For example, a mixture of petrol ether/EtOAc (5:1) has been used to purify a Boc-protected amine. beilstein-journals.org

In addition to traditional silica gel chromatography, other chromatographic techniques can be employed. For instance, after a reaction, the mixture can be extracted, and the organic layer dried and concentrated. The resulting residue is then purified by column chromatography. nih.gov

Ion-exchange chromatography has also been utilized to expedite the purification of libraries of amines and their derivatives. semanticscholar.org A particularly innovative approach involves the use of a strongly acidic ion-exchange resin, such as Amberlyst 15, to both deprotect BOC-protected amines and isolate the resulting amine products in a single step, a technique referred to as ionic resin capture. semanticscholar.org

Crystallization and Recrystallization

The purification of this compound, a compound often isolated as a viscous oil, is crucial for its use in further synthetic applications. Crystallization and recrystallization are key techniques employed to obtain this compound in a solid, highly pure form. While specific literature detailing a standardized crystallization protocol for this compound is not abundant, general methodologies for the crystallization of Boc-protected amino acids and their derivatives provide a foundational approach.

A common strategy involves the initial isolation of the crude product as an oil after the synthetic workup. This is typically achieved by evaporating the reaction solvent under reduced pressure. The resulting viscous oil is then induced to crystallize. One effective method for inducing crystallization of oily Boc-amino acid products is through the introduction of seed crystals to the concentrated oil. After the addition of seed crystals, the mixture is allowed to stand at room temperature, promoting solidification into a white, solid mass. Following solidification, a weak polar solvent is added to create a slurry, a process referred to as pulping. This step helps to wash away impurities that are more soluble in the chosen solvent, leaving behind the purified crystalline product. The solid is then collected by filtration, washed, and dried under reduced pressure. google.com

The choice of solvent is critical in both the initial crystallization and subsequent recrystallization steps. For Boc-protected amino compounds that are difficult to crystallize, a combination of solvents is often employed. A typical approach involves dissolving the crude product in a minimal amount of a solvent in which it is readily soluble, followed by the gradual addition of a less polar "anti-solvent" to decrease the solubility and induce precipitation of the pure compound. For instance, a mixture of dichloromethane (B109758) and cyclohexane has been successfully used for the recrystallization of a similar Boc-protected amino alcohol. orgsyn.org

In the context of Boc-protected amino acids, which share chemical similarities with the title compound, several solvent systems have been reported. Weak polar solvents are generally favored for the "pulping" or washing of the solidified crude product.

The table below summarizes potential solvent systems and methodologies applicable to the crystallization and recrystallization of this compound, based on established procedures for analogous compounds.

| Method | Solvent System | Procedure | Reference |

| Pulping/Slurrying | n-Hexane, Cyclohexane, or Diethyl Ether | After obtaining the crude product as a solidified oil (potentially with the aid of seed crystals), the solid is stirred with the weak polar solvent to remove impurities. The purified solid is then collected by filtration. | google.com |

| Recrystallization | Dichloromethane-Cyclohexane | The crude solid is dissolved in a minimum amount of hot dichloromethane, and cyclohexane is added until turbidity is observed. The solution is then cooled to allow for the formation of crystals. | orgsyn.org |

It is important to note that the optimal conditions, including the choice of solvent, temperature, and concentration, may need to be determined empirically for this compound to achieve the best yield and purity.

Chemical Transformations and Derivatization of 3 Boc Amino 2,2 Dimethyl 1 Propanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of 3-(Boc-amino)-2,2-dimethyl-1-propanol is a versatile handle for a range of chemical transformations, including oxidation, esterification, etherification, and conversion to halogenated derivatives. These reactions pave the way for the synthesis of a diverse array of more complex molecules.

Oxidation Reactions and Formation of Carboxylic Acid Derivatives (e.g., 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid)

The oxidation of the primary alcohol in this compound to a carboxylic acid yields 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid. This transformation is a crucial step in the synthesis of various biologically active compounds. Several methods can be employed for this oxidation, with the choice of reagent often dictated by the need to preserve the acid-labile Boc protecting group.

One common approach involves a two-step, one-pot procedure utilizing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation. The alcohol is first treated with sodium hypochlorite (B82951) (NaOCl) and TEMPO under phase-transfer conditions, followed by oxidation with sodium chlorite (B76162) (NaClO2). This method is known for its mild reaction conditions and compatibility with sensitive functional groups.

Alternatively, potassium permanganate (B83412) (KMnO4) under basic conditions can effectively oxidize the primary alcohol to a carboxylic acid. This method has been shown to provide reasonable yields without significant racemization at adjacent stereocenters, which is a critical consideration in chiral synthesis. Careful control of the reaction conditions is necessary to avoid over-oxidation or cleavage of the Boc group.

Table 1: Oxidation Reactions of this compound

| Reagent/Catalyst | Reaction Conditions | Product |

|---|---|---|

| TEMPO, NaOCl, NaClO₂ | Two-step, one-pot; phase-transfer conditions | 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid |

| KMnO₄, base | Mild basic conditions | 3-(tert-butoxycarbonylamino)-2,2-dimethylpropionic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a wide range of derivatives. These reactions are fundamental in modifying the steric and electronic properties of the molecule for various synthetic applications.

Esterification can be achieved through several methods. A common approach involves the reaction of the alcohol with a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Another effective method is the Steglich esterification, which utilizes DCC and a catalytic amount of DMAP. For simpler esters, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) is also a viable route.

Etherification of the sterically hindered hydroxyl group in this compound can be more challenging. The Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed. However, due to the steric hindrance, harsher reaction conditions or more reactive alkylating agents may be necessary. Alternative strategies for the synthesis of hindered ethers include leveraging the power of electrochemical oxidation to generate high-energy carbocations from carboxylic acids, which can then be trapped by the alcohol.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | General Conditions |

|---|---|---|

| Esterification | Carboxylic acid, DCC/EDC, DMAP | Anhydrous solvent (e.g., DCM), room temperature |

| Esterification | Acyl chloride/anhydride, base (e.g., Et₃N) | Anhydrous solvent (e.g., DCM), often at 0°C to room temperature |

| Etherification | Strong base (e.g., NaH), alkyl halide | Anhydrous solvent (e.g., THF, DMF) |

Conversion to Halogenated Derivatives

The hydroxyl group can be converted into a good leaving group, such as a halogen, to facilitate nucleophilic substitution reactions. This transformation opens up pathways for the introduction of a wide range of functional groups.

The conversion of this compound to its corresponding alkyl halide can be accomplished using several standard methods. For the synthesis of alkyl chlorides, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. For the preparation of alkyl bromides, phosphorus tribromide (PBr₃) is a standard reagent. Alkyl iodides can be synthesized using a combination of triphenylphosphine, iodine, and imidazole (B134444) (the Appel reaction) or by treating the alcohol with hydroiodic acid (HI).

It is important to consider the stability of the Boc protecting group under the reaction conditions. While reagents like SOCl₂ and PBr₃ are generally compatible, strongly acidic conditions, such as those used with concentrated hydrohalic acids (HCl, HBr, HI), may lead to premature deprotection of the amine.

Table 3: Conversion to Halogenated Derivatives

| Target Halide | Reagent(s) | Notes |

|---|---|---|

| Alkyl Chloride | SOCl₂, PCl₅ | SOCl₂ reaction byproducts are gaseous. |

| Alkyl Bromide | PBr₃ | Standard reagent for primary and secondary alcohols. |

| Alkyl Iodide | PPh₃, I₂, imidazole (Appel reaction); HI | Appel reaction proceeds under mild conditions. Strong acid (HI) may cleave the Boc group. |

Reactions Involving the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies and Regeneration of the Primary Amine

The removal of the Boc group from this compound regenerates the primary amine, 3-amino-2,2-dimethyl-1-propanol (B14825), which can then participate in a wide range of subsequent reactions such as amidation, alkylation, and reductive amination.

The most common method for the deprotection of the Boc group is treatment with a strong acid. Trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (B109758) (DCM) is a standard and highly effective reagent system for this transformation. ethernet.edu.et The reaction is typically carried out at room temperature and proceeds to completion within a few hours. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the protonated amine. A subsequent basic workup is often employed to neutralize the resulting ammonium (B1175870) salt and isolate the free amine. Other strong acids such as hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) can also be used for Boc deprotection. ethernet.edu.et

Table 4: Acid-Mediated Boc Deprotection Conditions

| Acid Reagent | Solvent | Typical Reaction Time | Work-up |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-4 hours | Evaporation of solvent and excess acid, followed by basic wash (e.g., NaHCO₃) |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 1-4 hours | Evaporation of solvent and excess acid, followed by neutralization |

Alternative Deprotection Methods

The removal of the Boc protecting group is a critical step to unmask the primary amine for further reactions. While strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard, several alternative methods have been developed to accommodate sensitive substrates or to offer milder reaction conditions. These methods often provide better chemoselectivity, avoiding the cleavage of other acid-labile groups that may be present in the molecule.

A variety of reagents can effect this transformation, including other strong acids, Lewis acids, and neutral conditions. nih.gov Milder acidic conditions can be achieved using reagents such as aqueous phosphoric acid in THF or toluenesulfonic acid (TsOH). nih.gov Lewis acids like zinc bromide (ZnBr2), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) also efficiently cleave the Boc group. nih.govfishersci.com

Recent advancements have introduced even milder and more selective protocols. For instance, oxalyl chloride in methanol (B129727) has been reported as a mild and efficient method for the deprotection of N-Boc groups on a diverse range of substrates at room temperature. beilstein-journals.org Another environmentally friendly approach involves the use of water at reflux temperatures, which can achieve selective removal of the Boc group with excellent yields in the absence of any other reagents. nih.gov Nitrolytic deprotection using nitric acid (HNO3) in dichloromethane has also been shown to be effective and selective, particularly in preserving acid-sensitive tert-butyl esters elsewhere in the molecule. fishersci.com

Table 1: Alternative Reagents for N-Boc Deprotection

| Reagent Class | Specific Reagent Examples | Typical Solvents | Key Advantages |

|---|---|---|---|

| Mild Brønsted Acids | Aqueous Phosphoric Acid, TsOH | THF, CH2Cl2 | Milder than TFA/HCl |

| Lewis Acids | ZnBr2, SnCl4, AlCl3, TMSI | CH2Cl2 | High efficiency, different selectivity |

| Neutral/Specialty | Oxalyl Chloride / Methanol | Methanol | Very mild, room temperature |

| "Green" Methods | Refluxing Water | Water | Environmentally friendly, no catalyst |

| Nitolytic | Nitric Acid (HNO3) | CH2Cl2 | Selective over t-butyl esters |

Further Functionalization of the Deprotected Amine

Upon removal of the Boc group, the resulting primary amine in 3-amino-2,2-dimethyl-1-propanol is available for a wide array of chemical modifications. This deprotected amino alcohol is a valuable bifunctional building block for synthesizing more complex molecules. ontosight.ai

The primary amine can undergo standard transformations such as N-alkylation, acylation to form amides, and reductive amination to introduce substituted alkyl groups. For example, it serves as a reactant in the synthesis of cryptophycin (B1240208) analogues, a class of potent antitumor agents. thermofisher.com Another documented functionalization is its reaction with ammonia (B1221849) and hydrogen to produce neopentyldiamine, demonstrating the conversion of the alcohol moiety in conjunction with the amine's presence. thermofisher.com

The amine can also react with electrophilic reagents. For instance, similar amino alcohols react with anhydrides, such as phthalic anhydride, to form cyclic imides, indicating a potential pathway for creating phthalimide (B116566) derivatives from 3-amino-2,2-dimethyl-1-propanol.

Reactions Involving Both Functional Groups

The presence of both a hydroxyl and an amino group on the same neopentyl scaffold allows for reactions that engage both functionalities, leading to the formation of heterocyclic structures, polymers, and conjugates.

Cyclization Reactions and Formation of Heterocyclic Compounds

The 1,3-relationship between the amino and hydroxyl groups in 3-amino-2,2-dimethyl-1-propanol makes it an ideal precursor for the synthesis of six-membered heterocyclic compounds. A primary application is in the synthesis of cyclic carbamates. thermofisher.com Reaction of the deprotected amino alcohol with phosgene (B1210022) or phosgene equivalents, such as diethyl carbonate or triphosgene, leads to intramolecular cyclization to form a 1,3-oxazinan-2-one (B31196) ring system.

This transformation yields 5,5-dimethyl-1,3-oxazinan-2-one, a heterocyclic scaffold that can be of interest in medicinal chemistry and materials science. The general synthesis of oxazolidinones (five-membered rings) from 1,2-amino alcohols is well-established, and the principles extend to the formation of their six-membered homologues from 1,3-amino alcohols like 3-amino-2,2-dimethyl-1-propanol.

Table 2: Cyclization of 3-amino-2,2-dimethyl-1-propanol

| Reagent | Resulting Heterocycle | Ring System |

|---|---|---|

| Phosgene (or equivalent) | 5,5-dimethyl-1,3-oxazinan-2-one | Cyclic Carbamate |

| Isocyanate (R-N=C=O) | 3-substituted-5,5-dimethyl-1,3-oxazinan-2-one | N-substituted Cyclic Carbamate |

Formation of Conjugates and Polymeric Derivatives

The bifunctional nature of this compound and its deprotected form makes it a suitable candidate for use as a linker or monomer in the synthesis of larger molecular architectures like conjugates and polymers.

In the formation of conjugates, the molecule can act as a spacer to connect two different molecular entities, for example, a drug molecule to a targeting moiety. The hydroxyl group can be used for an initial attachment (e.g., forming an ester or ether linkage), followed by deprotection of the amine to allow for a subsequent coupling reaction.

While direct examples involving this compound are not extensively documented in mainstream literature, the principle has been demonstrated with close structural analogs. For example, 3-(Boc-amino)-1-propanol has been successfully conjugated to poly(styrene-co-maleic anhydride) (PSMA). rsc.org In this process, the hydroxyl group of the Boc-protected amino alcohol reacts with the anhydride units of the polymer backbone. rsc.org Following this grafting step, the Boc group is removed using a TFA/DCM mixture to yield a polymer functionalized with primary amino groups, ready for further derivatization. rsc.org This serves as a strong proof-of-concept for how the title compound could be similarly employed to create functionalized polymeric materials.

The dual functionality also allows for its potential use as a monomer in step-growth polymerization. For instance, reaction with dicarboxylic acids or their derivatives could lead to the formation of polyesteramides, where ester linkages are formed at the hydroxyl group and amide linkages at the amino group. The bulky dimethyl substitution on the backbone would likely impart unique solubility and conformational properties to the resulting polymers.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Stereoselective Synthesis

While 3-(Boc-amino)-2,2-dimethyl-1-propanol is an achiral molecule due to the absence of a stereocenter, its rigid and well-defined structure plays a crucial role in the stereochemical outcome of reactions in which it is incorporated.

Asymmetric Synthesis Applications

The gem-dimethyl group on the C2 position of the propanol (B110389) backbone introduces significant steric hindrance. This feature can be exploited in asymmetric synthesis to influence the stereoselectivity of reactions at adjacent positions within a larger molecule. By locking the conformation of a part of the molecule, this achiral unit can help control the approach of reagents to a nearby chiral center, thereby favoring the formation of one stereoisomer over another. While it does not impart chirality itself, its incorporation into a chiral molecule can be a key strategic element in a multi-step asymmetric synthesis.

Derivatization for Chiral Resolution

Although this compound itself is not used for chiral resolution, its derivatives can be. By reacting the hydroxyl group or the deprotected amino group with a chiral resolving agent, diastereomeric derivatives can be formed. These diastereomers, possessing different physical properties, can then be separated by techniques such as chromatography or crystallization. Following separation, the chiral resolving agent can be cleaved to yield the enantiomerically pure target molecule.

Precursor in the Synthesis of Biologically Active Molecules

The structural motif of 3-amino-2,2-dimethyl-1-propanol (B14825) is found in a variety of biologically active compounds, and its Boc-protected form is a convenient intermediate for their synthesis.

Cryptophycin (B1240208) Analogs for Antitumor Activity

One of the most significant applications of this compound is in the synthesis of analogs of Cryptophycin, a class of potent microtubule-destabilizing agents with significant antitumor activity. nih.gov The natural Cryptophycins contain a β-alanine unit, and modifications in this region have been a major focus of structure-activity relationship (SAR) studies aimed at improving the therapeutic index of these compounds.

Other Pharmaceutical Intermediates and Drug Synthesis

Beyond its use in Cryptophycin analogs, this compound serves as a precursor for other pharmaceutical intermediates. For instance, it has been utilized in the synthesis of novel heterocyclic derivatives that act as kinase inhibitors. A patent has described the use of this building block in the preparation of tricyclic compounds intended for use as kinase inhibitors, which are a major class of targeted cancer therapeutics.

The synthesis of these complex heterocyclic systems often requires building blocks with specific steric and electronic properties. The neopentyl core of this compound provides a bulky, non-polar fragment that can be strategically positioned within the final molecule to interact with hydrophobic pockets in the target enzyme. The Boc-protected amine and the primary alcohol offer versatile handles for further chemical transformations and for linking to other parts of the target molecule.

Bioactive Peptide Mimics

The development of peptide mimics, or peptidomimetics, is a crucial area of drug discovery aimed at creating molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. Beta-amino acids are valuable building blocks for the synthesis of such peptidomimetics.

While direct evidence of the use of this compound in the synthesis of bioactive peptide mimics is not extensively documented in publicly available literature, its structural features make it a plausible candidate for such applications. As a derivative of a β-amino alcohol, it can be incorporated into peptide backbones to introduce conformational constraints. The gem-dimethyl group can act as a mimic of a di-substituted α-carbon, influencing the local secondary structure of the peptide chain. The incorporation of such non-natural amino acid surrogates can lead to peptide mimics with altered folding patterns and, consequently, novel biological activities. Further research in this area could unveil new applications for this versatile building block in the design of next-generation peptide-based therapeutics.

Use as a Ligand in Catalysis

Catalytic Zinc Complexes in Phosphorus Chemistry

There is no available research in the public domain that details the synthesis, characterization, or catalytic activity of zinc complexes incorporating this compound as a ligand for applications in phosphorus chemistry. While zinc catalysis is a broad and active area of research, and various amino alcohols have been employed as ligands, the specific use of this compound in this context has not been reported.

Other Metal-Mediated Transformations

Similarly, a comprehensive search of chemical databases and scientific literature did not reveal any instances of this compound being utilized as a ligand in other reported metal-mediated transformations. The exploration of its coordination chemistry with various transition metals and the subsequent investigation of the catalytic activity of such complexes remain an open area for future research.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation and Purity Assessment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous assembly of the molecular structure.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal are used to assign them to their respective protons.

Key expected signals in the ¹H NMR spectrum are:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.

A singlet for the six equivalent protons of the two methyl groups at the C2 position.

A doublet representing the two protons of the methylene group (CH₂) adjacent to the nitrogen atom.

A doublet for the two protons of the methylene group (CH₂) adjacent to the hydroxyl group.

A broad signal for the amine (N-H) proton of the carbamate linkage.

A signal for the hydroxyl (O-H) proton, which can be broad and its position variable depending on the solvent and concentration.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂- | ~0.9 | Singlet (s) | 6H |

| -OC(CH₃)₃ | ~1.4 | Singlet (s) | 9H |

| -CH₂-NH- | ~2.9 - 3.1 | Doublet (d) | 2H |

| -CH₂-OH | ~3.2 - 3.4 | Singlet (s) or Doublet (d) | 2H |

| -NH- | Variable (Broad) | Broad Singlet (br s) or Triplet (t) | 1H |

| -OH | Variable (Broad) | Broad Singlet (br s) or Triplet (t) | 1H |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. In a broadband-decoupled spectrum, each unique carbon atom typically appears as a single line.

The expected signals in the ¹³C NMR spectrum include:

Signals for the methyl carbons of the gem-dimethyl group.

A signal for the quaternary carbon at the C2 position.

A signal for the methylene carbon bonded to the nitrogen.

A signal for the hydroxymethyl carbon.

Signals corresponding to the carbons of the Boc protecting group: the three equivalent methyl carbons, the quaternary carbon, and the carbonyl carbon.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂- | ~23 - 25 |

| -OC(CH₃)₃ | ~28 |

| -C(CH₃)₂- | ~36 |

| -CH₂-NH- | ~48 - 50 |

| -CH₂-OH | ~70 - 72 |

| -O-C(CH₃)₃ | ~79 |

| -C=O | ~156 - 157 |

2D NMR Techniques for Complex Structures

For molecules with overlapping signals or to provide definitive structural confirmation, two-dimensional (2D) NMR techniques are invaluable. acs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the N-H proton and the adjacent methylene (-CH₂-NH-) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal for the -CH₂-OH group to its corresponding carbon signal, and similarly for all other C-H bonds, aiding in the unambiguous assignment of both ¹H and ¹³C spectra. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC experiment would show a correlation from the protons of the tert-butyl group to the carbonyl carbon of the Boc group, confirming the connectivity of this protecting group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.org

Characteristic Vibrational Modes of Boc, Amine, and Hydroxyl Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Hydroxyl (-OH) Group: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, broadened due to intermolecular hydrogen bonding. pressbooks.pubmaricopa.edu

Amine (N-H) Group: A moderate, sharp peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine within the carbamate (Boc) group. libretexts.orgpressbooks.pub

Boc Group: The most prominent feature of the Boc group is the strong, sharp absorption band from the carbonyl (C=O) stretch, which appears in the range of 1680-1710 cm⁻¹. Additional bands related to the C-N and C-O bonds of the carbamate are also present. researchgate.net

Alkyl C-H Bonds: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Carbamate (-NH-) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2960 | Strong |

| Boc Carbonyl (-C=O) | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Carbamate (-NH-) | N-H Bend | ~1520 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragment ions.

For this compound, the molecular ion peak [M]⁺ would be expected, although it may be weak or absent in electron ionization (EI) mass spectra. libretexts.org More commonly, characteristic fragment ions are observed that provide structural clues. Key fragmentation pathways for this molecule include:

Loss of Isobutylene (B52900): A very common fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈, mass of 56 Da) via a McLafferty-type rearrangement, resulting in a prominent [M-56]⁺ peak. reddit.com

Loss of the tert-Butyl Group: Cleavage of the bond between the oxygen and the tert-butyl group can lead to the loss of a tert-butyl radical (•C(CH₃)₃, mass of 57 Da), giving an [M-57]⁺ ion.

Loss of the Entire Boc Group: Fragmentation can result in the loss of the entire Boc group (mass of 100 Da) or related fragments.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) is a common pathway for alcohols. libretexts.orgyoutube.com This would result in the loss of a •CH₂OH radical (mass of 31 Da) to form a stable carbocation.

Loss of Water: The loss of a water molecule (H₂O, mass of 18 Da) from the molecular ion can lead to an [M-18]⁺ peak. youtube.com

Analysis of these characteristic fragments allows for the confirmation of the molecular structure and the presence of both the alcohol and the Boc-protected amine functionalities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

A search of publicly available scientific databases and literature did not yield any published X-ray crystal structures for this compound. Therefore, while this technique would be applicable if the compound could be crystallized, no experimental data is currently available to discuss its solid-state structure.

Computational Studies and Mechanistic Insights

Theoretical Investigations of Reactivity and Selectivity

Theoretical studies, particularly quantum chemical calculations, provide a framework for understanding the electronic structure and, consequently, the reactivity of 3-(Boc-amino)-2,2-dimethyl-1-propanol. While specific studies on this exact molecule are not prevalent, insights can be drawn from computational analyses of its core structures, such as neopentyl alcohol and N-Boc protected amines.

Quantum chemical calculations can be employed to determine the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. These calculations help in identifying the most nucleophilic and electrophilic sites, thereby predicting how the molecule will interact with various reagents. For instance, the reactivity of the hydroxyl and Boc-protected amino groups can be assessed.

Computational modeling has been used to investigate the thermolytic deprotection of N-Boc groups, a key reaction involving this functional group. Such studies reveal that the reaction proceeds well under thermal conditions, with the efficiency of deprotection being influenced by the nature of the amine (alkyl vs. aryl). acs.org These theoretical models help in optimizing reaction conditions, such as temperature and solvent, for selective deprotection in complex molecules. acs.org

Transition state modeling is a sophisticated computational technique used to map the energy profile of a chemical reaction, identifying the structure and energy of the transition state. This is critical for understanding reaction mechanisms and predicting selectivity (e.g., stereoselectivity). For reactions involving this compound, such as its derivatization at the hydroxyl group or the removal of the Boc protecting group, transition state modeling could elucidate the precise pathway, the influence of catalysts, and the origins of any observed selectivity. While specific transition state models for this molecule are not detailed in the literature, this approach is a standard and powerful method for mechanistic investigation in organic chemistry.

Conformation Analysis and Stereochemical Predictions

The three-dimensional shape and conformational flexibility of this compound are key determinants of its physical properties and how it fits into larger molecular assemblies. The presence of the sterically demanding gem-dimethyl group on the C2 carbon significantly influences its preferred conformations.

For the 2,2-dimethylpropane backbone, the anti-conformation, where the substituents on C1 and C3 are 180° apart, represents the global energy minimum. mdpi.com The gauche conformations are at a higher energy level, while the eclipsed conformations are maxima on the potential energy surface. mdpi.com A similar landscape is expected for this compound, with the bulky Boc-amino and hydroxymethyl groups preferentially adopting an anti or gauche relationship to minimize steric clash.

Similarly, quantum chemistry computations on neopentyl alcohol ((CH₃)₃CCH₂OH), which shares the same carbon skeleton, predict that the trans conformer (referring to the orientation of the hydroxyl group) is the more stable species. researchgate.net This is confirmed by spectroscopic experiments. researchgate.net This suggests that the C-C-C-O dihedral angle in this compound would also favor a staggered arrangement.

| Conformation Type | Dihedral Angle (approx.) | Relative Energy | Stability |

| anti (staggered) | 180° | Minimum | Most Stable |

| gauche (staggered) | ±60° | Local Minimum | Less Stable |

| eclipsed | 0°, ±120° | Maximum | Unstable |

| Data based on theoretical analysis of the analogous 2,2-dimethylpropane-1,3-diaminium cation. mdpi.com |

Molecular Docking and Ligand-Receptor Interactions (for biologically active derivatives)

While this compound is a synthetic building block and not typically biologically active itself, it can be used to synthesize more complex derivatives that may interact with biological targets like enzymes or receptors. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein.

This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target. For example, derivatives of amino alcohols have been the subject of molecular docking studies to investigate their potential as antibacterial agents or enzyme inhibitors. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.commdpi.com

Should derivatives of this compound be designed as bioactive compounds, molecular docking would be a crucial first step in evaluating their potential. The docking simulations would predict how the structural features derived from the parent molecule, such as the neopentyl backbone, contribute to binding within a specific protein's active site.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-(Boc-amino)-2,2-dimethyl-1-propanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves two main steps:

- Step 1 : Protection of the amino group in 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (Et₃N) as a base. Reaction completion is confirmed by TLC or NMR monitoring .

- Step 2 : Oxidation of the intermediate alcohol to the carboxylic acid derivative using NaIO₄ in a solvent system of CCl₄/acetonitrile/water. Optimize stoichiometry (e.g., 1.2 equivalents of NaIO₄) and monitor reaction progress via IR spectroscopy for carbonyl group formation .

- Critical Consideration : Ensure anhydrous conditions during Boc protection to prevent hydrolysis. For oxidation, adjust solvent ratios to balance reactivity and solubility.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks .

- Storage : Keep the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent moisture-induced degradation, as the Boc group is sensitive to hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and the absence of unreacted starting material .

- HPLC : Employ reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times can be calibrated against commercial standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during Boc protection reactions?

- Methodological Answer :

- Root Cause Analysis : Low yields may arise from incomplete Boc activation (e.g., insufficient Et₃N) or competing side reactions (e.g., oligomerization).

- Mitigation Strategies :

- Use a 10% excess of Boc₂O and monitor base concentration (pH 8–9).

- Introduce a scavenger (e.g., molecular sieves) to absorb byproducts like CO₂ .

- Validation : Compare kinetic data (e.g., reaction half-life) under varying conditions to identify bottlenecks .

Q. What strategies are effective for isolating enantiomerically pure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Optimize flow rates to separate enantiomers .

- Crystallization : Recrystallize from a mixture of ethyl acetate/heptane (1:3) to enhance enantiomeric excess. Monitor optical rotation ([α]ᴅ) to verify purity .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in downstream applications?

- Methodological Answer :

- Case Study : In palladium-catalyzed cross-coupling reactions, the bulky dimethyl group reduces nucleophilicity at the β-carbon.

- Experimental Design : Compare reaction rates with analogous non-methylated substrates using kinetic profiling (e.g., GC-MS time-course analysis) .

- Computational Support : Perform DFT calculations (e.g., Gaussian 16) to model steric effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.